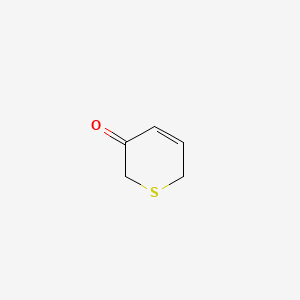
2H-Thiopyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-3(6H)-one is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring with one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with sulfur sources under acidic conditions. For example, the reaction of 1,3-diketones with hydrogen sulfide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Thiopyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiopyran derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .
Aplicaciones Científicas De Investigación
2H-Thiopyran-3(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-3(6H)-one and its derivatives often involves interaction with biological macromolecules. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways .
Comparación Con Compuestos Similares
2H-Thiopyran-3,5(4H,6H)-dione: Another thiopyran derivative with similar chemical properties but different reactivity due to the presence of additional carbonyl groups.
2H-Thiopyran-3-carboxaldehyde: This compound has an aldehyde functional group, which imparts different reactivity and applications.
Uniqueness: 2H-Thiopyran-3(6H)-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
29431-30-9 |
|---|---|
Fórmula molecular |
C5H6OS |
Peso molecular |
114.17 g/mol |
Nombre IUPAC |
2H-thiopyran-5-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 |
Clave InChI |
LFRAZHPZBTYCQY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)

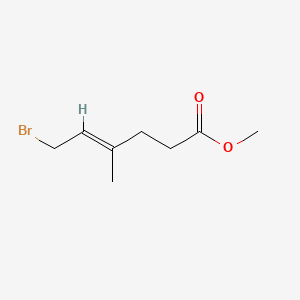
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)

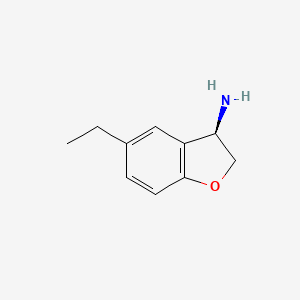
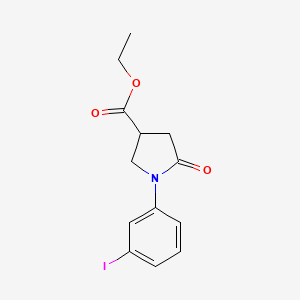



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
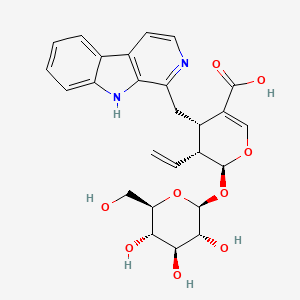
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
